

2-Aminobenzhydrol and its role as a chemical building block

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Compound Name: 2-Aminobenzhydrol

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An In-depth Technical Guide to **2-Aminobenzhydrol** and its Role as a Chemical Building Block

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzhydrol, also known as (2-aminophenyl)(phenyl)methanol, is a versatile organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring a secondary alcohol adjacent to an aniline moiety, provides two reactive centers for a variety of chemical transformations. While it is a useful molecule in its own right, its primary significance often lies in its relationship with its oxidized form, 2-aminobenzophenone. This ketone is a crucial precursor for the synthesis of a wide array of heterocyclic scaffolds that form the core of numerous psychoactive and therapeutic drugs, most notably benzodiazepines, quinazolines, and acridones.^[1]

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Aminobenzhydrol**, its synthesis and key reactions, and its application in the construction of pharmaceutically relevant molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to support research and development efforts in this area.

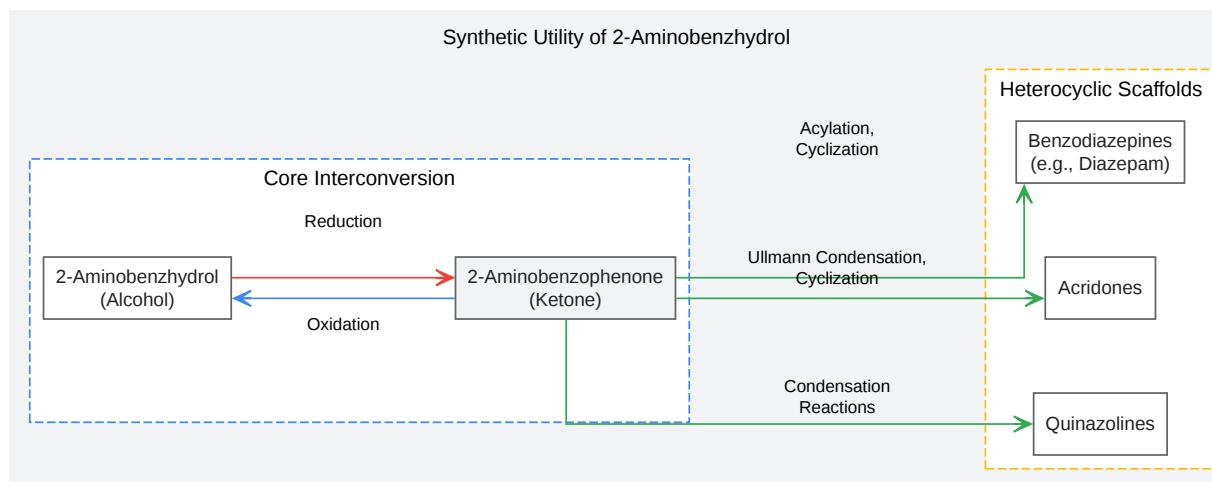
Physicochemical Properties of 2-Aminobenzhydrol

The fundamental properties of **2-Aminobenzhydrol** are summarized below, providing essential data for its handling, characterization, and use in synthesis.

Property	Value	Reference(s)
IUPAC Name	(2-Aminophenyl) (phenyl)methanol	[2]
Synonyms	2-Aminobenzhydrol	[2]
CAS Number	13209-38-6	[3]
Molecular Formula	C ₁₃ H ₁₃ NO	[3]
Molecular Weight	199.25 g/mol	[3]
Appearance	Solid	[2]
Melting Point	113-118 °C	[2]
Storage Temperature	2-8°C	[2]
SMILES String	Nc1ccccc1C(O)c2ccccc2	[2]
InChI Key	NAWYZLGDGZTAPN- UHFFFAOYSA-N	[2]

Core Synthetic Pathways and Transformations

2-Aminobenzhydrol is central to a synthetic workflow that connects it to its more widely used oxidized form, 2-aminobenzophenone, which is then used to build complex heterocyclic systems. The interconversion between the alcohol and ketone serves as a key strategic step in multi-step syntheses.



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Synthetic workflow for **2-Aminobenzhydrol** and its derivatives.

Experimental Protocols: Core Transformations

1. Synthesis of **2-Aminobenzhydrol** via Reduction

A standard method for synthesizing **2-Aminobenzhydrol** is the reduction of the corresponding ketone, 2-aminobenzophenone. Sodium borohydride (NaBH_4) is a common and mild reducing agent suitable for this transformation.

- Objective: To reduce the ketone functional group of 2-aminobenzophenone to a secondary alcohol.
- Materials:
 - 2-Aminobenzophenone
 - Methanol (MeOH) or Ethanol (EtOH)
 - Sodium borohydride (NaBH_4)

- Water (H₂O)
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Procedure:
 - Dissolve 2-aminobenzophenone (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add sodium borohydride (1.1-1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, carefully quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
 - Filter the drying agent and concentrate the solvent in vacuo to yield crude **2-Aminobenzhydrol**, which can be purified by recrystallization or column chromatography.

2. Oxidation of **2-Aminobenzhydrol** to 2-Aminobenzophenone

The reverse reaction, the oxidation of the secondary alcohol back to the ketone, is a key step for preparing precursors for heterocyclic synthesis. Manganese dioxide (MnO₂) is a common chemoselective agent for oxidizing benzylic alcohols.

- Objective: To selectively oxidize the secondary alcohol of **2-Aminobenzhydrol** to a ketone.

- Materials:

- 2-Aminobenzhydrol
- Activated Manganese Dioxide (MnO_2)
- Dichloromethane (CH_2Cl_2) or Chloroform ($CHCl_3$)
- Celite or filter aid

- Procedure:

- Suspend 2-Aminobenzhydrol (1.0 equiv) in dichloromethane in a round-bottom flask.
- Add activated manganese dioxide (5-10 equiv) to the suspension.
- Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
- Wash the filter pad thoroughly with dichloromethane.
- Combine the filtrates and remove the solvent under reduced pressure to afford 2-aminobenzophenone. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Application in the Synthesis of Pharmaceutical Scaffolds

The true value of the **2-aminobenzhydrol**/benzophenone system lies in its utility for constructing complex heterocyclic molecules with significant biological activity.

Synthesis of Benzodiazepines

2-Aminobenzophenones are the quintessential starting materials for 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[\[1\]](#)[\[4\]](#) The synthesis of Diazepam is a classic example.

Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone (Diazepam Intermediate).[\[5\]](#)

- Objective: To perform N-acylation on a 2-aminobenzophenone derivative as the first step towards the benzodiazepine core.
- Materials:
 - 2-Amino-5-chlorobenzophenone (1.0 equiv)
 - Toluene
 - Chloroacetyl chloride (1.1 equiv)
- Procedure:
 - Dissolve 2-amino-5-chlorobenzophenone (e.g., 2.31 g) in toluene (20 mL) in a reaction vessel and cool to 5-10 °C.
 - Prepare a solution of chloroacetyl chloride (e.g., 0.85 mL) in toluene (2 mL).
 - Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.[\[6\]](#)
 - Stir the reaction mixture at room temperature for 3-4 hours.
 - Monitor reaction completion by TLC.
 - Evaporate the solvent under reduced pressure.
 - Purify the crude product by stirring with ethanol (10 mL) at room temperature for 20 hours, followed by filtration and drying.[\[5\]](#) This intermediate is then treated with an ammonia source (e.g., hexamine or ammonia) to facilitate cyclization into the diazepam scaffold.[\[5\]](#)

Precursor	Reagents	Conditions	Product	Yield	Reference(s)
2-Amino-5-chlorobenzophenone	1. Chloroacetyl chloride 2. Hexamine, NH ₄ Cl	Microwave, MeOH:H ₂ O	7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one	~90%	[5]
2-(Methylamino)-5-chlorobenzophenone	1. Bromoacetyl chloride 2. NH ₄ OH/NH ₄ B	Flow, 0-60°C, ACN/H ₂ O	Diazepam	96%	[7]

Synthesis of Acridones

Acridone derivatives are known for their ability to intercalate DNA and exhibit anticancer and antiviral properties. Their synthesis can be achieved via intramolecular cyclization of N-phenylanthranilic acid, which can be prepared from precursors related to the aminobenzophenone scaffold.[8]

Experimental Protocol: Synthesis of Acridone.[8]

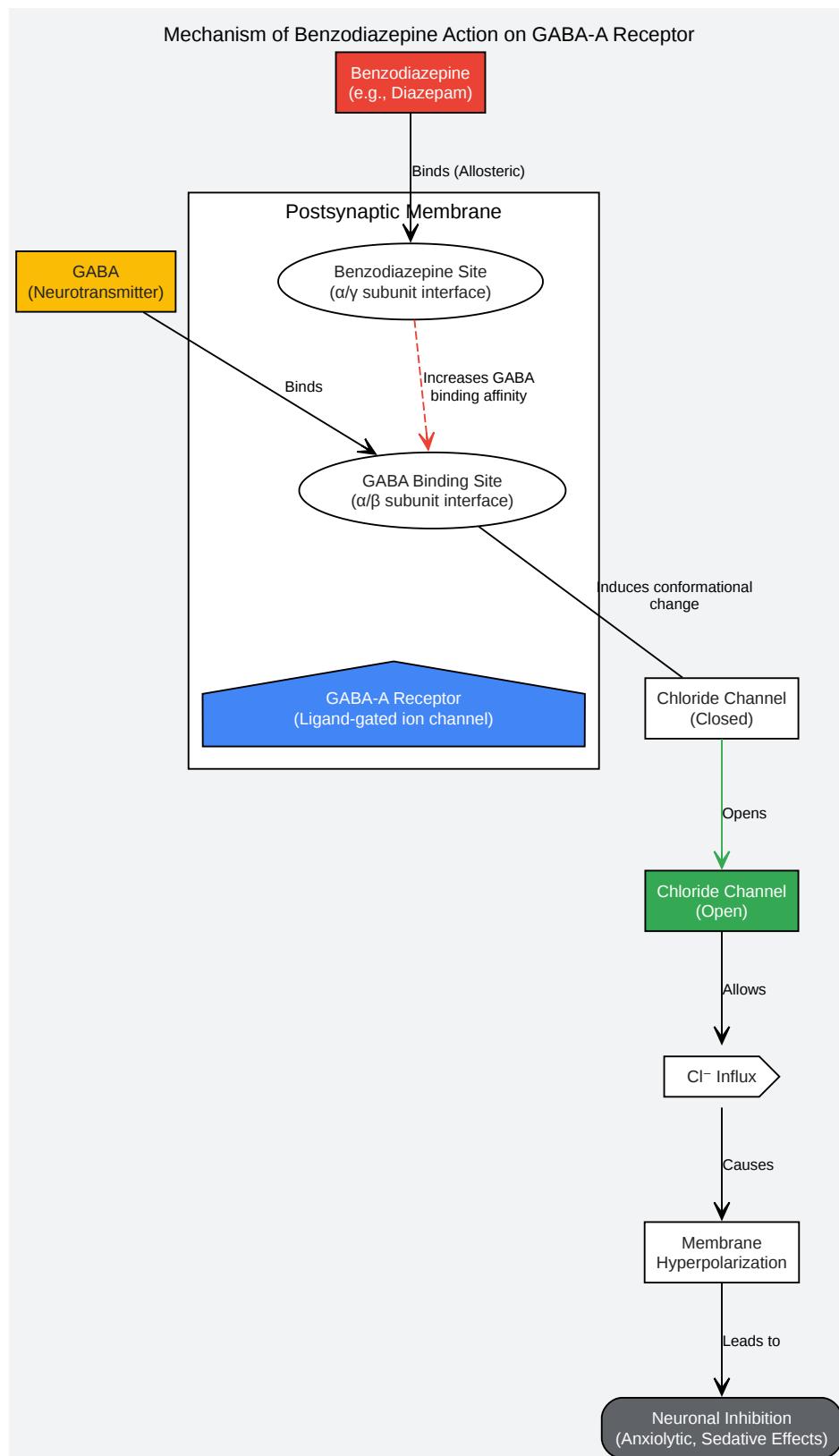
- Objective: To perform an intramolecular cyclodehydration to form the tricyclic acridone core.
- Materials:
 - N-phenylanthranilic acid
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Sodium carbonate (Na₂CO₃)
 - Water
- Procedure:

- Add N-phenylanthranilic acid (e.g., 50 g) to concentrated sulfuric acid (175 g) in a beaker.
- Heat the mixture in an oil bath at 100-105 °C for 4 hours.
- Cool the reaction mixture and pour it cautiously into a stirred mixture of water (2 L) and ice (1 kg).
- Allow the precipitate to settle, decant the supernatant, and collect the solid by suction filtration.
- Boil the moist solid in a solution of sodium carbonate (30 g) in water (400 mL) for 5 minutes to neutralize residual acid.
- Collect the solid by suction, wash thoroughly with water, and dry to yield crude acridone.

Precursor	Reagents / Catalyst	Conditions	Product	Yield	Reference(s)
N-phenylanthranilic acid	H ₂ SO ₄	100-105 °C, 4h	Acridone	71-75%	[8]
Diaryl-amines	Co ₂ (CO) ₈ , Pd(OAc) ₂	Dual C-H Carbonylation	Acridones	Good	[9]

Biological Significance: Mechanism of Benzodiazepine Action

Derivatives synthesized from the 2-aminobenzophenone core often target the central nervous system. Benzodiazepines famously act as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[10]



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